(5S,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one
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Overview
Description
(5S,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, imidazole, and appropriate alkylating agents.
Formation of Piperidine Derivative: The piperidine ring is functionalized to introduce the amino and propyl groups at the desired positions.
Imidazole Introduction: The imidazole moiety is introduced through a coupling reaction, often using a reagent like imidazole-1-sulfonyl chloride.
Final Product Formation: The final compound is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the imidazole ring or reduce any oxidized forms of the compound.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (5S,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the structure-activity relationships of piperidine derivatives. It can also be used in assays to investigate its biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5S,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
(5S,6R)-5-amino-6-(1H-imidazol-5-yl)-1-propylpiperidin-2-one: Lacks the methyl group on the imidazole ring.
(5S,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-butylpiperidin-2-one: Has a butyl group instead of a propyl group.
(5S,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-ethylpiperidin-2-one: Has an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of (5S,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H20N4O |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(5S,6R)-5-amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one |
InChI |
InChI=1S/C12H20N4O/c1-3-6-16-11(17)5-4-9(13)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6,13H2,1-2H3/t9-,12+/m0/s1 |
InChI Key |
KYQPKRFMRALAID-JOYOIKCWSA-N |
Isomeric SMILES |
CCCN1[C@H]([C@H](CCC1=O)N)C2=CN=CN2C |
Canonical SMILES |
CCCN1C(C(CCC1=O)N)C2=CN=CN2C |
Origin of Product |
United States |
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